Penitrem F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

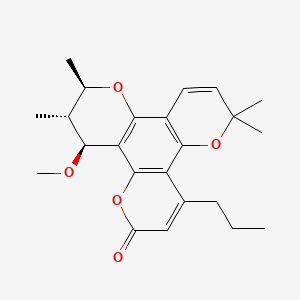

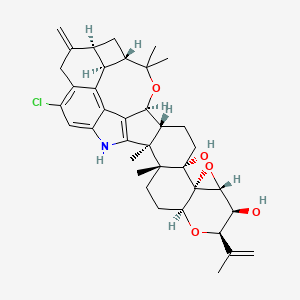

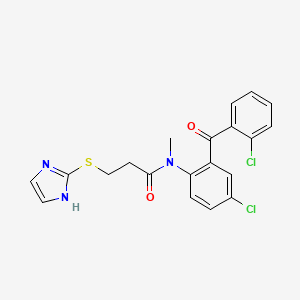

Penitrem F is a mycotoxin produced by the fungus Penicillium crustosum. It belongs to the group of indole-diterpene mycotoxins, which are known for their potent tremorgenic effects. These compounds are toxic to vertebrates and other animal groups even at low concentrations, causing both acute and chronic diseases .

Preparation Methods

Penitrem F is synthesized by Penicillium crustosum under specific environmental conditions. The production of penitrems, including this compound, is influenced by various abiotic factors such as media composition, incubation time, temperature, pH, light, water activity, and the presence of carbon and nitrogen sources . For instance, glucose at a concentration of 50 g/L and glutamate as a nitrogen source significantly enhance the production of penitrems. Additionally, oxidative stress induced by copper sulfate promotes the biosynthesis of these compounds . Industrial production methods typically involve cultivating Penicillium crustosum on solid or liquid media under controlled conditions to maximize yield .

Chemical Reactions Analysis

Penitrem F undergoes various chemical reactions, including oxidation and reduction. The compound’s structure features multiple functional groups that can participate in these reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Penitrem F has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a standard for analytical methods to detect and quantify mycotoxins in food and environmental samples . In biology, this compound is studied for its effects on cellular processes and its potential as a tool for investigating signal transduction pathways . In medicine, research focuses on its toxicological effects and potential therapeutic applications, such as its antiproliferative activity against certain cancer cell lines .

Mechanism of Action

Penitrem F exerts its effects by blocking high-conductance calcium-activated potassium channels (BK channels) and impairing gamma-aminobutyric acid (GABA) neurotransmission in the cerebellum . This disruption in ion channel function leads to the tremorgenic effects observed in animals exposed to the compound. The molecular targets and pathways involved in its mechanism of action are still being investigated, but it is clear that this compound affects both neuronal and non-neuronal cells .

Comparison with Similar Compounds

Penitrem F is part of a family of indole-diterpene mycotoxins, which includes other compounds such as Penitrem A, Penitrem B, Penitrem C, Penitrem D, and Penitrem E . These compounds share a similar cyclic diterpene scaffold and indole moiety but differ in their functional groups and stereochemistry. This compound is unique due to its specific structural features, such as the presence of a chlorine atom at C-6 and an epoxy group, which contribute to its distinct biological activity .

Properties

CAS No. |

78213-65-7 |

|---|---|

Molecular Formula |

C37H44ClNO5 |

Molecular Weight |

618.2 g/mol |

IUPAC Name |

(1S,2R,5S,6S,8R,9S,10R,12S,15R,16S,25S,27S,28S)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9-diol |

InChI |

InChI=1S/C37H44ClNO5/c1-15(2)29-28(40)32-37(44-32)23(42-29)9-10-34(6)35(7)19(8-11-36(34,37)41)30-27-26-22(39-31(27)35)14-21(38)18-12-16(3)17-13-20(24(17)25(18)26)33(4,5)43-30/h14,17,19-20,23-24,28-30,32,39-41H,1,3,8-13H2,2,4-7H3/t17-,19+,20+,23+,24+,28+,29-,30+,32-,34-,35-,36+,37+/m1/s1 |

InChI Key |

YWORPEZTBDVGCS-JCMMWUKFSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1[C@@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C7[C@H]5OC([C@H]8C[C@H]9[C@@H]8C1=C7C(=CC(=C1CC9=C)Cl)N6)(C)C)C)O)C)O |

Canonical SMILES |

CC(=C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C7C5OC(C8CC9C8C1=C7C(=CC(=C1CC9=C)Cl)N6)(C)C)C)O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

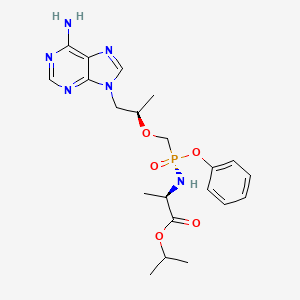

![1H-Azepine-1-carboxamide, N,N',N''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(methyl-3,1-phenylene)]tris[hexahydro-2-oxo-](/img/structure/B12780188.png)

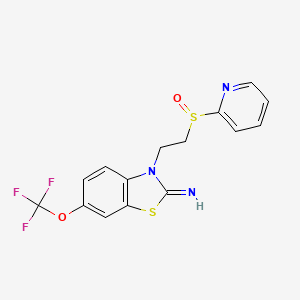

![(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-[1]benzothiepino[4,3-b]furan-9-yl)propanamide](/img/structure/B12780189.png)

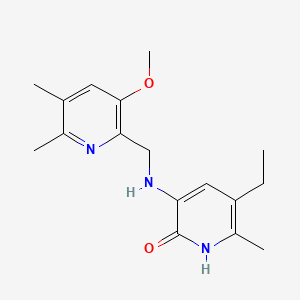

![6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B12780250.png)